
2-(Quinazolin-4-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Quinazolin-4-yl)acetonitrile is a chemical compound that belongs to the quinazoline family Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinazolin-4-yl)acetonitrile typically involves the reaction of 2-aminobenzonitrile with various reagents to form the quinazoline ring. One common method is the cyclization of 2-aminobenzonitrile with formamide under acidic conditions to yield the quinazoline core, followed by further functionalization to introduce the acetonitrile group .
Industrial Production Methods
Industrial production of quinazoline derivatives, including this compound, often employs metal-catalyzed reactions. Transition metal catalysts such as palladium, copper, and nickel are used to facilitate the formation of the quinazoline ring through C-H activation and other coupling reactions .
化学反应分析
Types of Reactions
2-(Quinazolin-4-yl)acetonitrile can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used for reduction reactions.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, primary amines, and various substituted quinazoline derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
2-(Quinazolin-4-yl)acetonitrile has a wide range of scientific research applications:
作用机制
The mechanism of action of 2-(Quinazolin-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For example, quinazoline derivatives are known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound can also interact with other proteins and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
Quinazolin-4(3H)-one: A closely related compound with similar biological activities and applications.
2-Phenylquinazoline: Another quinazoline derivative with potential therapeutic applications.
4-Phenoxyquinazoline: Known for its antimicrobial and antifungal properties.
Uniqueness
2-(Quinazolin-4-yl)acetonitrile is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its nitrile group provides additional reactivity compared to other quinazoline derivatives, making it a versatile compound for various applications .
属性
CAS 编号 |
112270-68-5 |
|---|---|
分子式 |
C10H7N3 |
分子量 |
169.18 g/mol |
IUPAC 名称 |
2-quinazolin-4-ylacetonitrile |
InChI |
InChI=1S/C10H7N3/c11-6-5-10-8-3-1-2-4-9(8)12-7-13-10/h1-4,7H,5H2 |
InChI 键 |
LZSRSPZNEUFFSX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=NC=N2)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


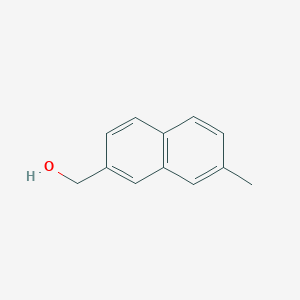
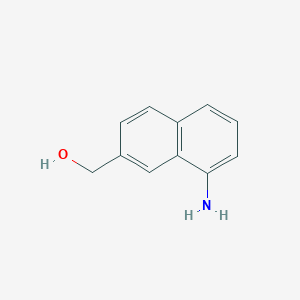
![1,2,3,4-Tetrahydrocyclopenta[b]indol-8-amine](/img/structure/B11916268.png)

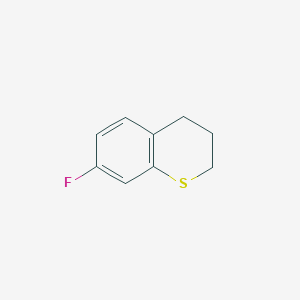
![2H-Imidazo[4,5-g]quinoxaline](/img/structure/B11916285.png)
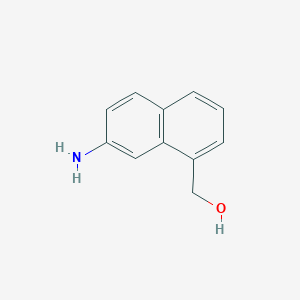

![2-Chloro-6-methylimidazo[1,2-A]pyridine](/img/structure/B11916296.png)
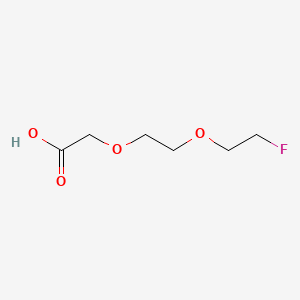
![2-(Hydroxymethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B11916308.png)



